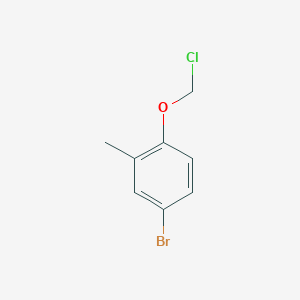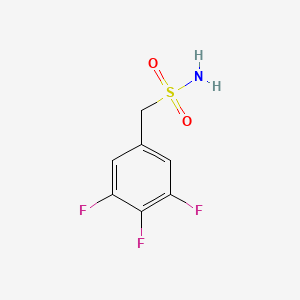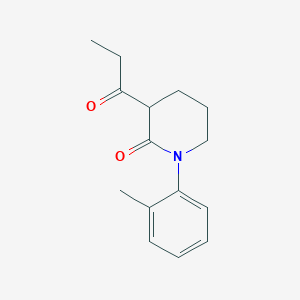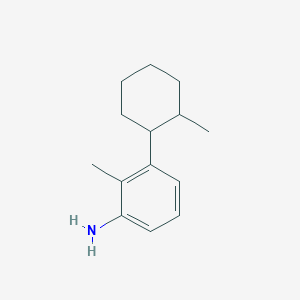![molecular formula C10H13NO3 B13222635 2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13222635.png)
2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid is a synthetic organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a cyclobutyl group attached to an oxazole ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via cycloaddition reactions or through the use of cyclobutyl-containing starting materials.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazolidines.
科学研究应用
2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the cyclobutyl group provides steric effects that influence binding affinity and selectivity. The acetic acid moiety can act as a functional group for further chemical modifications.
相似化合物的比较
Similar Compounds
2-(1-Methylcyclobutyl)acetic acid: This compound lacks the oxazole ring but shares the cyclobutyl and acetic acid moieties.
Oxazole-5-acetic acid: This compound contains the oxazole ring and acetic acid moiety but lacks the cyclobutyl group.
Uniqueness
2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid is unique due to the combination of the cyclobutyl group, oxazole ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-[2-(1-methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(3-2-4-10)9-11-6-7(14-9)5-8(12)13/h6H,2-5H2,1H3,(H,12,13) |
InChI 键 |
DMNRGGVREUQRTB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)C2=NC=C(O2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13222554.png)
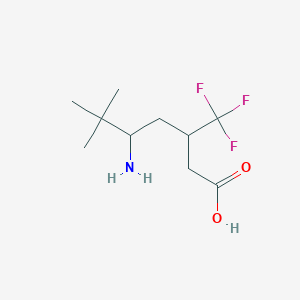
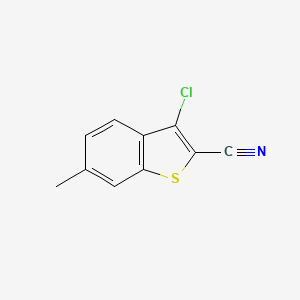
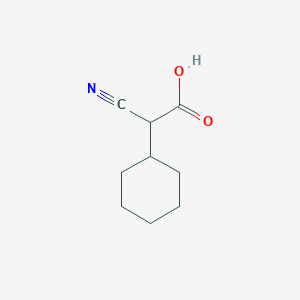
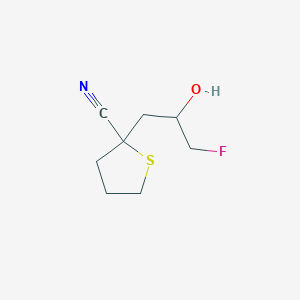
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13222582.png)
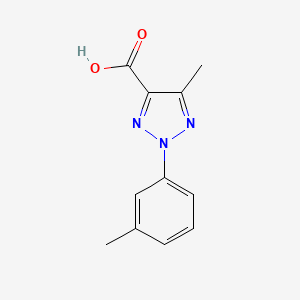
![5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13222592.png)

![3-[3-(2-Aminoethyl)phenyl]-N-methylaniline](/img/structure/B13222605.png)
